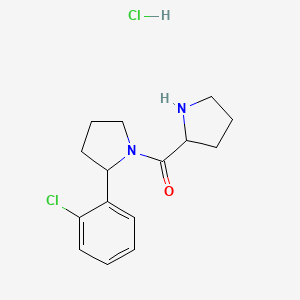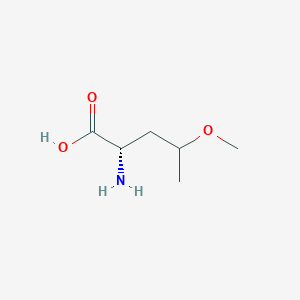![molecular formula C10H21NO B13244132 2-Methyl-1-[(3-methylcyclopentyl)amino]propan-2-ol](/img/structure/B13244132.png)
2-Methyl-1-[(3-methylcyclopentyl)amino]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-[(3-methylcyclopentyl)amino]propan-2-ol is an organic compound with the molecular formula C10H21NO. It is a liquid at room temperature and is known for its applications in various scientific fields. This compound is characterized by the presence of a cyclopentyl ring and an amino alcohol functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[(3-methylcyclopentyl)amino]propan-2-ol typically involves the reaction of 3-methylcyclopentylamine with acetone in the presence of a reducing agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[(3-methylcyclopentyl)amino]propan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of amino alcohol derivatives.
Scientific Research Applications
2-Methyl-1-[(3-methylcyclopentyl)amino]propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methyl-1-[(3-methylcyclopentyl)amino]propan-2-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This can lead to various physiological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-2-methylpropan-2-ol
- 2-Amino-2-methyl-1-propanol
- 2-Hydroxy-2-methyl-1-propylamine
Uniqueness
2-Methyl-1-[(3-methylcyclopentyl)amino]propan-2-ol is unique due to its specific structural features, such as the presence of a cyclopentyl ring and an amino alcohol group. These features confer distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
2-methyl-1-[(3-methylcyclopentyl)amino]propan-2-ol |
InChI |
InChI=1S/C10H21NO/c1-8-4-5-9(6-8)11-7-10(2,3)12/h8-9,11-12H,4-7H2,1-3H3 |
InChI Key |
NWDBXWWHRPAZMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)NCC(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-Trifluoro-1-[6-(iodomethyl)-5-azaspiro[2.5]octan-5-yl]ethan-1-one](/img/structure/B13244049.png)

![2-{2-[(Cyclohex-3-en-1-ylmethyl)amino]ethoxy}ethan-1-ol](/img/structure/B13244060.png)
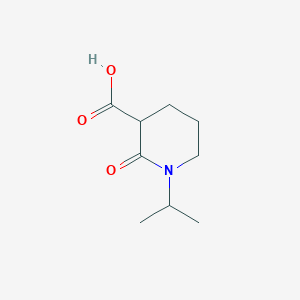
![2-Bromo-6-{[(pentan-3-yl)amino]methyl}phenol](/img/structure/B13244071.png)
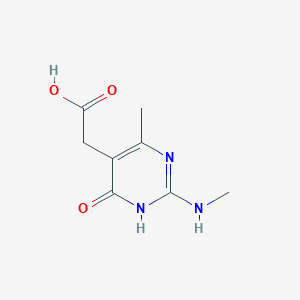
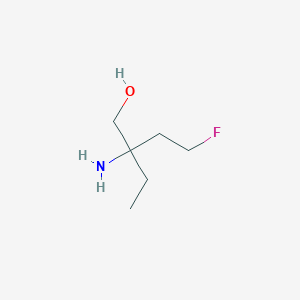
![5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B13244093.png)
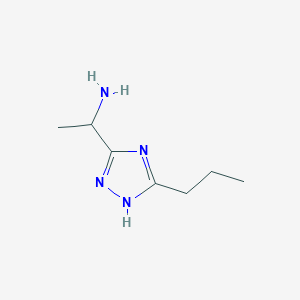
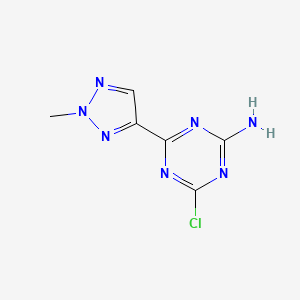
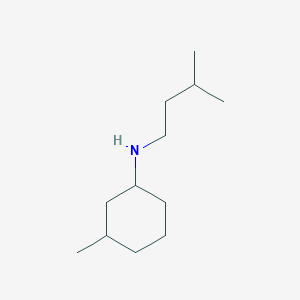
![2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine](/img/structure/B13244114.png)
